(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2S, with a molecular weight of approximately 358.46 g/mol. The structure features a pyrazole ring and a thiazole derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H22N4O2S |
Molecular Weight | 358.46 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole and thiazole moieties enhances its binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study:
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on MCF-7 cells. The results showed an IC50 value of 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infectious diseases .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. In vivo studies using animal models demonstrated a significant reduction in inflammatory markers following administration of the compound.
Research Findings:
A study published in the Journal of Inflammation Research reported that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-11-12(16(20-21)26-3)17(24)22-7-9-23(10-8-22)18-19-15-13(25-2)5-4-6-14(15)27-18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVWGPQIOLFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.